7,7-Dimethyl-2-methylsulfanyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one
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Overview
Description
7,7-Dimethyl-2-methylsulfanyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one is a complex heterocyclic compound. It is characterized by its unique structure, which includes multiple functional groups such as methyl, sulfanyl, and tolyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-methylsulfanyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one typically involves multi-step reactions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2-methylsulfanyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
7,7-Dimethyl-2-methylsulfanyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential use in drug development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-methylsulfanyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds have similar heterocyclic structures and exhibit a broad spectrum of biological activities.
5-Arylazothiazoles: These compounds are known for their antimicrobial and anticancer properties.
Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have important pharmacological activities, such as antitumor and anti-inflammatory properties.
Uniqueness
7,7-Dimethyl-2-methylsulfanyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
CAS No. |
489413-64-1 |
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Molecular Formula |
C20H21N3O2S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
13,13-dimethyl-6-(3-methylphenyl)-5-methylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one |
InChI |
InChI=1S/C20H21N3O2S/c1-12-6-5-7-14(8-12)23-18(24)15-9-13-11-25-20(2,3)10-16(13)21-17(15)22-19(23)26-4/h5-9H,10-11H2,1-4H3 |
InChI Key |
XFUZUNJXDCQSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(N=C4CC(OCC4=C3)(C)C)N=C2SC |
solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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